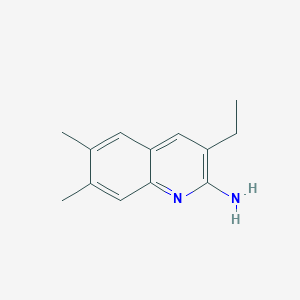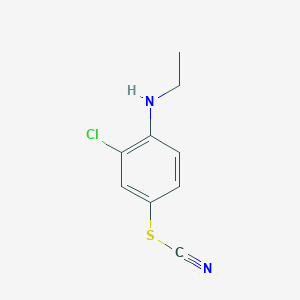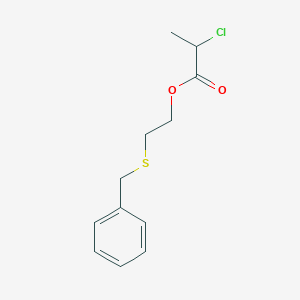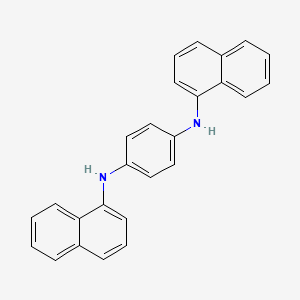
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a glucopyranosyl group attached to a trihydroxyphenyl ethanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the glucopyranosyl moiety and its subsequent attachment to the trihydroxyphenyl ethanone core. Common synthetic routes include:
Glycosylation Reactions: The glucopyranosyl group is often introduced via glycosylation reactions, where a glycosyl donor reacts with a suitable acceptor under acidic or basic conditions.
Hydroxylation and Iodination: The trihydroxyphenyl ethanone core is prepared through hydroxylation reactions, followed by iodination to introduce the iodine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and hydroxylation processes, utilizing advanced catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium azide (NaN₃), thiols (R-SH).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranosyl group enhances its solubility and bioavailability, while the trihydroxyphenyl ethanone core interacts with active sites of enzymes, leading to inhibition or activation of their functions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Lacks the glucopyranosyl group and iodine atoms, resulting in different chemical properties and biological activities.
1-(3-I(2)-D-Glucopyranosyl-2,4-dihydroxyphenyl)ethanone: Similar structure but with fewer hydroxyl groups, affecting its reactivity and applications.
Uniqueness
1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone is unique due to its combination of glucopyranosyl and trihydroxyphenyl ethanone moieties, along with the presence of iodine atoms. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88885-07-8 |
|---|---|
Molekularformel |
C14H18O9 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C14H18O9/c1-4(16)8-5(17)2-6(18)9(11(8)20)14-13(22)12(21)10(19)7(3-15)23-14/h2,7,10,12-15,17-22H,3H2,1H3/t7-,10-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
IWMUXTZLTOTAQO-MMKBDJJOSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)



![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)

![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)

